2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 1391062-48-8
VCID: VC0140454
InChI:
SMILES:
Molecular Formula: C₄¹³C₂H₉NO₄
Molecular Weight: 161.13

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester

CAS No.: 1391062-48-8

Cat. No.: VC0140454

Molecular Formula: C₄¹³C₂H₉NO₄

Molecular Weight: 161.13

* For research use only. Not for human or veterinary use.

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester - 1391062-48-8

Specification

CAS No. 1391062-48-8
Molecular Formula C₄¹³C₂H₉NO₄
Molecular Weight 161.13

Introduction

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is a synthetic organic compound with a unique structure that includes a formylamino group, a hydroxy group, and an ethyl ester group. It is isotopically labeled with two carbon-13 atoms, making it valuable for tracing metabolic pathways in biochemical research. The compound's CAS number is 1391062-48-8, and its molecular formula is C₄¹³C₂H₉NO₄, with a molecular weight of 161.13 g/mol .

Synthesis and Preparation

The synthesis of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester typically involves two key steps:

  • Formylation of Amines: The initial step involves the formylation of an amine group using formic acid or its derivatives.

  • Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to enhance efficiency and purity.

Biological Activity and Applications

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester has several potential applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its role in biochemical pathways and as a probe for studying enzyme mechanisms.

  • Medicine: Explored for its therapeutic properties and as a precursor for drug development.

  • Industry: Used in the production of specialty chemicals and as an intermediate in synthesizing complex molecules.

The presence of the 13C isotope allows for tracing metabolic pathways, providing insights into its mechanism of action at a molecular level.

Comparison with Similar Compounds

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is distinct from other similar compounds due to its 13C2 isotope labeling. For example:

  • 2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Lacks the 13C2 isotope labeling.

  • 3-Hydroxy-2-propenoic Acid Ethyl Ester: Lacks the formylamino group.

  • 2-(Amino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Contains an amino group instead of a formylamino group.

Compound NameKey Features
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl EsterFormylamino group, hydroxy group, ethyl ester group, 13C2 labeling
2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl EsterFormylamino group, hydroxy group, ethyl ester group, no 13C2 labeling
3-Hydroxy-2-propenoic Acid Ethyl EsterHydroxy group, ethyl ester group, no formylamino group
2-(Amino)-3-hydroxy-2-propenoic Acid Ethyl EsterAmino group, hydroxy group, ethyl ester group

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